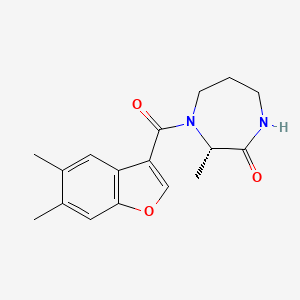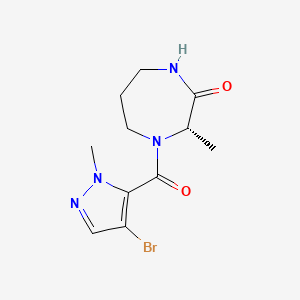![molecular formula C18H20N2O3S B7352449 (3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352449.png)
(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one, also known as MTDP, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of diazepanones and has shown promising results in various scientific research applications.
作用機序
The exact mechanism of action of (3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance GABAergic neurotransmission by binding to the benzodiazepine site of the GABAA receptor. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is responsible for its anticonvulsant and anxiolytic effects. This compound has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in high concentrations. In addition, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
実験室実験の利点と制限
(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have potent and specific effects on the GABAergic system, making it a useful tool for studying the role of this system in various physiological and pathological conditions. However, this compound has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to maintain a consistent level of the compound in the body. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not fully understood.
将来の方向性
There are several future directions for research on (3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one. One area of interest is the development of more potent and selective compounds that target the GABAergic system. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. In addition, further studies are needed to understand the safety and efficacy of this compound in humans, which could pave the way for its development as a novel therapeutic agent.
Conclusion:
This compound is a novel compound that has shown promising results in various scientific research applications. It has potent anticonvulsant, anxiolytic, and neuroprotective effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
合成法
The synthesis of (3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one involves the reaction of 2-methoxythiophene-5-carboxylic acid with N-methyl-1,2-diaminoethane in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then refluxed in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) to obtain the desired product. The purity and yield of this compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy. This compound has also been found to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders. In addition, this compound has been investigated for its potential as a neuroprotective agent in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-17(21)19-10-5-11-20(12)18(22)16-9-8-15(24-16)13-6-3-4-7-14(13)23-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEKGKCYWRAJSQ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=CC=C(S2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=CC=C(S2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352370.png)
![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)

![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[2-(cyclopropylamino)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352382.png)

![(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)
![(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352416.png)
![(3S)-4-[5-chloro-6-(dimethylamino)pyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352428.png)

![(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352454.png)

![(1R,2R)-N-[1-(2-amino-2-oxoethyl)cyclohexyl]-2-(3-hydroxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7352479.png)